Threo-Hydroxy Bupropion Hydrochloride is a significant active metabolite of the antidepressant bupropion, classified as a substituted amphetamine derivative. It exists as a racemic mixture consisting of two stereoisomers: (1R,2R)-threo-hydroxy bupropion and (1S,2S)-threo-hydroxy bupropion. This compound plays a crucial role in the pharmacological effects associated with bupropion, particularly in its antidepressant and smoking cessation properties. Threo-Hydroxy Bupropion Hydrochloride is characterized by its weak inhibition of the reuptake of norepinephrine, dopamine, and serotonin, contributing to its therapeutic efficacy .
Methods and Technical Details
Threo-Hydroxy Bupropion Hydrochloride can be synthesized through the enzymatic reduction of bupropion, primarily facilitated by 11β-hydroxysteroid dehydrogenase-1 and various aldo-keto reductases. The synthesis typically involves the following steps:
Industrial production methods emphasize maximizing efficiency while ensuring high purity levels of the final product .
Structure and Data
The molecular formula for Threo-Hydroxy Bupropion Hydrochloride is , with a molecular weight of 278.22 g/mol. The compound features a β-hydroxyamphetamine structure, which is critical for its biological activity.
Property | Data |
---|---|
CAS Number | 357637-18-4 |
Molecular Formula | C₁₃H₂₁Cl₂NO |
Molecular Weight | 278.22 g/mol |
Purity | > 95% |
The stereochemistry of the compound contributes to its pharmacological profile and metabolic pathways .
Reactions and Technical Details
Threo-Hydroxy Bupropion Hydrochloride undergoes various chemical reactions, including:
Common reagents for these reactions include cytochrome P450 enzymes (like CYP2B6 and CYP2C19) for oxidation and carbonyl reductases for reduction processes. These reactions are pivotal for understanding the metabolism of bupropion and its derivatives .
Threo-Hydroxy Bupropion Hydrochloride primarily acts by weakly inhibiting the reuptake of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain. This mechanism contributes to its antidepressant effects and aids in smoking cessation therapies. The compound's unique stereoisomeric forms result in varied pharmacokinetics and pharmacodynamics, influencing its therapeutic outcomes .
Physical and Chemical Properties
Threo-Hydroxy Bupropion Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for both laboratory handling and formulation in pharmaceutical applications .
Threo-Hydroxy Bupropion Hydrochloride has diverse applications in scientific research:
The compound's significance extends beyond basic research into practical applications within clinical settings .
Threo-hydroxy bupropion HCl ((1R,2R)- or (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride) is a reduced metabolite of bupropion formed via carbonyl reduction. Its two chiral centers (C1 and C2) generate distinct diastereomers classified as threo (syn) or erythro (anti) based on relative stereochemistry. The threo configuration permits a synperiplanar arrangement of the β-amino and α-hydroxy groups, distinguishing it from the erythro diastereomer where these groups adopt an antiperiplanar orientation [1] [5]. The IUPAC name explicitly defines stereochemistry: (1R,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride or its enantiomer (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride [2] [9]. Biosynthetically, it forms predominantly via hepatic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated reduction of bupropion’s ketone group, favoring the threo configuration [1].
Property | Value |
---|---|
CAS Registry Number | 357637-18-4 |
Molecular Formula | C₁₃H₂₀ClNO·HCl (C₁₃H₂₁Cl₂NO) |
Molecular Weight | 278.22 g/mol |
SMILES | CC@HNC(C)(C)C.Cl |
Chiral Centers | 2 (C1, C2) |
Defined Stereoisomers | (1R,2R)-, (1S,2S)- |
Threo-hydroxy bupropion HCl is a white to off-white crystalline solid with moderate aqueous solubility (>10 mg/mL), attributable to its hydrochloride salt form and polar hydroxy/amino functionalities. Its experimental LogP is ~1.2, indicating lower lipophilicity than bupropion (LogP ~2.5), which influences distribution kinetics [5] [8]. The compound demonstrates pH-dependent stability: maximal stability occurs in the pH range 4–6, with degradation accelerating under alkaline conditions via dehydrohalogenation or oxidation. Photostability studies show limited susceptibility to UVA degradation when protected from light [5].
Thermal analyses (DSC/TGA) reveal a sharp endothermic peak at ~215°C corresponding to decomposition. The hydrochloride salt enhances thermal stability compared to the free base. Enantiomer-specific quantification via chiral LC-MS/MS confirms that (1R,2R)- and (1S,2S)- enantiomers exhibit identical physicochemical properties but distinct metabolic clearances [5].
Property | Value | Analytical Method |
---|---|---|
Melting Point | ~215°C (dec.) | DSC |
Solubility (H₂O, 25°C) | >10 mg/mL | Shake-flask HPLC-UV |
LogP | 1.2 ± 0.1 | Reversed-phase HPLC |
pKa (amine) | 9.5 | Potentiometric titration |
Photostability | Stable (protected from light) | ICH Q1B guidelines |
The hydrochloride salt of threo-hydroxy bupropion predominates due to protonation of its tertiary amine group, which improves crystallinity, hygroscopicity, and purification efficiency. Crystallization screening identifies at least two anhydrous polymorphic forms (Form I and Form II), distinguished by PXRD diffraction peaks at 2θ = 12.8°, 15.3° (Form I) and 11.2°, 17.6° (Form II). Form I exhibits superior thermodynamic stability and is the preferred form for pharmaceutical standardization [2] [9]. Hydrate formation occurs under high-humidity conditions (>80% RH), necessitating controlled drying during manufacturing. Salt dissociation is negligible below pH 2 but occurs progressively above pH 6, releasing the free base and reducing solubility [5].
Form | Crystallinity | Hygroscopicity | Stability |
---|---|---|---|
Polymorph I | High | Low | Stable up to 150°C |
Polymorph II | Moderate | Moderate | Converts to Form I at 100°C |
Hydrate | Variable | High | Dissociates at <40% RH |
The threo and erythro diastereomers of hydroxybupropion are pharmacokinetically and pharmacologically distinct. Threo-hydroxy bupropion constitutes >80% of the reduced metabolite fraction in plasma due to stereoselective metabolism by 11β-HSD1, which favors threo formation [1] [4]. In contrast, the erythro diastereomer forms via non-specific carbonyl reductases and contributes minimally to bupropion clearance (<10%) [1].
Pharmacologically, threo-hydroxy bupropion exhibits moderate norepinephrine reuptake inhibition (IC₅₀ ≈ 1.8 μM) but negligible dopamine affinity, whereas the erythro isomer is largely inactive. Neither diastereomer significantly inhibits nicotinic acetylcholine receptors, contrasting with bupropion and hydroxybupropion [10]. The threo isomer’s extended plasma half-life (37 hr vs. 33 hr for erythro) enhances its exposure, though it remains lower than hydroxybupropion’s half-life (20 hr) [8].
Property | Threo-Hydroxy Bupropion | Erythro-Hydroxy Bupropion |
---|---|---|
Metabolic Contribution | >80% of reduced metabolites | <10% of reduced metabolites |
Primary Enzyme | 11β-HSD1 | AKR7A2/AKR7A3 |
Plasma t₁/₂ (h) | 37 | 33 |
NET Inhibition (IC₅₀) | ~1.8 μM | >50 μM |
Relative Plasma Exposure | 7-fold > bupropion | 0.5-fold < bupropion |
Reported Synonyms for Threo-Hydroxy Bupropion HCl
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1